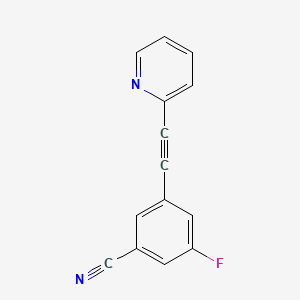

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile

説明

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is a fluorescent molecular probe commonly used in scientific research. It is known for its ability to bind to metabotropic glutamate receptor subtype 5 (mGluR5), a protein that plays a crucial role in several neurological disorders, including schizophrenia, anxiety, and depression. This compound is a derivative of benzonitrile and was first synthesized in 2008 by researchers at the University of California, Los Angeles.

準備方法

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is synthesized using a three-step procedure:

Reaction of 2-bromo-5-fluorobenzonitrile with 2-halopyridine: This step involves the formation of a carbon-carbon bond between the benzene ring and the pyridine ring.

Substitution of the bromine atom with an ethynyl group: This step introduces the ethynyl group into the molecule.

Reaction with tetra-n-butylammonium fluoride: This final step completes the synthesis of the compound.

化学反応の分析

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry and Neuroimaging

1.1 Positron Emission Tomography Radioligand

FPEB is primarily recognized for its application as a radioligand in PET imaging, particularly targeting the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in numerous neurological disorders, including Parkinson's disease, anxiety, and depression. The compound's ability to cross the blood-brain barrier makes it a valuable tool for studying brain function and pathology.

2.1 Treatment of Neurological Disorders

Beyond its diagnostic applications, FPEB holds promise in therapeutic contexts. The compound's structure allows for potential modifications that could enhance its pharmacological profile against various neurological diseases. For example, derivatives of FPEB may be developed to target specific receptor subtypes or to improve bioavailability .

2.2 Anticancer Applications

FPEB and its analogs may also serve as candidates for anticancer therapies due to their ability to inhibit histone deacetylases (HDACs), which are involved in tumor progression . The lipophilicity imparted by the fluorine atom enhances cell membrane permeability, facilitating the delivery of therapeutic agents across biological barriers.

Case Studies

3.1 Imaging Studies

A notable study utilized FPEB in vivo to assess mGluR5 binding variations across different time points, providing insights into receptor dynamics and their implications in neurodegenerative diseases . Such studies underscore the importance of FPEB in understanding neurological conditions at a molecular level.

3.2 Synthesis and Optimization

Research has focused on optimizing the synthesis of FPEB to improve yield and purity. Techniques such as Sonogashira coupling have been employed effectively to create this compound while minimizing by-products . These advancements are crucial for ensuring that sufficient amounts of high-quality radiotracer are available for research and clinical applications.

作用機序

The mechanism of action of 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile involves its binding to mGluR5. This binding causes a conformational change in the receptor, triggering signaling via guanine nucleotide-binding proteins (G proteins) and modulating the activity of downstream effectors . This modulation affects various cellular processes and pathways, contributing to the compound’s effects on neurological disorders.

類似化合物との比較

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is unique due to its specific binding affinity for mGluR5. Similar compounds include:

3-Fluoro-5-((pyridin-3-yl)ethynyl)benzonitrile: Another fluorescent probe used for imaging mGluR5.

STX-107: A compound with a similar structure but different functional groups, used as a metabotropic glutamate receptor 5 antagonist

These compounds share structural similarities but differ in their specific applications and binding affinities, highlighting the uniqueness of this compound.

生物活性

3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile, also known as FPEB, is a compound of significant interest in pharmacological research due to its selective binding to metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, making FPEB a potential therapeutic agent. This article will detail the biological activity of FPEB, including its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H12FN2 |

| Molecular Weight | 236.24 g/mol |

| CAS Number | 864063-10-5 |

Structural Features

FPEB belongs to the class of benzonitriles and features a pyridine ring substituted with an ethynyl group. Its structure enables it to interact specifically with mGluR5, which is critical for its biological activity.

FPEB acts as a positive allosteric modulator (PAM) of mGluR5. Upon binding to the receptor, it induces conformational changes that enhance the receptor's response to its endogenous ligands. This modulation leads to increased intracellular signaling through G proteins, influencing various downstream pathways involved in neurotransmission and cellular excitability.

Pharmacological Effects

- Receptor Binding Affinity : FPEB exhibits high affinity for mGluR5, with studies demonstrating significant occupancy in vivo. For instance, in rat models, FPEB binding was assessed using positron emission tomography (PET), revealing substantial receptor occupancy correlating with its pharmacological effects .

- Impact on Cellular Signaling : The compound has been shown to influence intracellular calcium levels and activate phosphoinositol hydrolysis pathways, indicating its role in modulating synaptic plasticity and neurotransmitter release .

Case Studies and Experimental Results

- In Vivo Studies : A study published in Nature highlighted the use of FPEB to assess mGluR5 occupancy in rat brains following administration of other modulators. The results indicated that FPEB could effectively displace other ligands, confirming its role as a PAM .

- Behavioral Models : Research demonstrated that administration of FPEB resulted in anxiolytic-like effects in rodent models, suggesting its potential utility in treating anxiety disorders . The modulation of mGluR5 by FPEB was linked to behavioral changes consistent with reduced anxiety.

- Biochemical Characterization : Detailed pharmacological characterization showed that FPEB has a prolonged residence time on mGluR5 compared to other modulators, which may contribute to its sustained effects on receptor signaling .

Comparative Analysis with Other Compounds

To contextualize the activity of FPEB, a comparison with other known mGluR5 modulators is provided below:

| Compound | Type | Binding Affinity (Ki) | Effect on mGluR5 |

|---|---|---|---|

| FPEB | PAM | Low nanomolar range | Enhances signaling |

| MPEP | NAM | High nanomolar range | Inhibits signaling |

| Basimglurant | NAM | Low nanomolar range | Inhibits signaling |

This table illustrates the distinct roles of different modulators at mGluR5, highlighting FPEB's unique position as a PAM.

特性

IUPAC Name |

3-fluoro-5-(2-pyridin-2-ylethynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZOEZSKPXUIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235530 | |

| Record name | 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864063-10-5 | |

| Record name | 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864063105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-5-((PYRIDIN-2-YL)ETHYNYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5L1CU25VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。